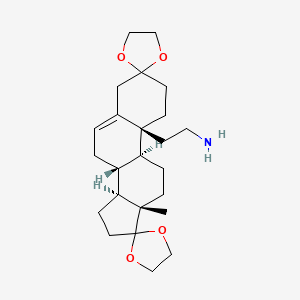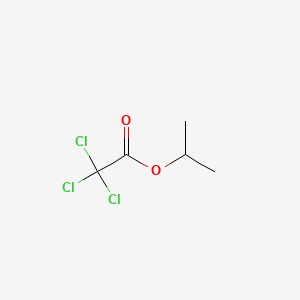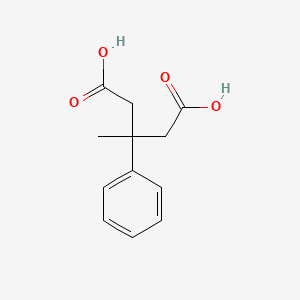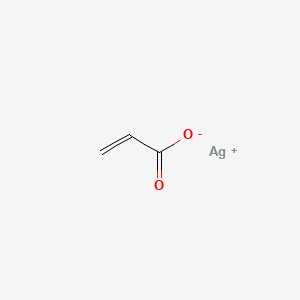
Silver acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver acrylate, also known as silver (I) acrylate, is an organic silver compound with the chemical formula C₃H₃AgO₂. It appears as a pale yellow crystalline or powdery substance with a strong, irritating odor. This compound is sensitive to light and heat, decomposing under these conditions. This compound is primarily used in organic synthesis reactions as a catalyst, reagent, and intermediate for cross-linking agents .
Preparation Methods
Silver acrylate is typically synthesized through the reaction of acrylic acid with silver salts, such as silver nitrate. The general preparation steps are as follows :
- Dissolve acrylic acid in an appropriate solvent, such as anhydrous alcohol.
- Dissolve silver nitrate in another container.
- Slowly add the silver nitrate solution to the acrylic acid solution while stirring the mixture.
- Filter or crystallize the product to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Silver acrylate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to metallic silver or oxidized to other silver compounds.
Polymerization: this compound can polymerize to form polyacrylates, which are used in various applications like coatings and adhesives.
Common reagents and conditions used in these reactions include halogens for substitution reactions and radical initiators for polymerization. Major products formed from these reactions include halogenated acrylates and polyacrylates.
Scientific Research Applications
Silver acrylate has numerous applications in scientific research, including:
Chemistry: Used as a catalyst and reagent in organic synthesis reactions.
Biology: Employed in the preparation of silver nanoparticles, which have antimicrobial properties.
Medicine: Utilized in the development of antimicrobial coatings and materials for medical devices.
Mechanism of Action
The antimicrobial action of silver acrylate is primarily due to the release of silver ions (Ag⁺), which can bind to bacterial cell membranes through interactions with thiol groups in membrane proteins. This binding disrupts the bacterial cell membrane, inhibits DNA replication, and ultimately leads to cell death . Additionally, silver nanoparticles formed from this compound can penetrate bacterial cells, generating reactive oxygen species (ROS) that further damage cellular components .
Comparison with Similar Compounds
Silver acrylate can be compared to other acrylate compounds, such as:
Methyl acrylate: A simpler acrylate ester used in polymer production.
Ethyl acrylate: Another acrylate ester with similar applications in polymer synthesis.
Methacrylate compounds: These include methyl methacrylate and ethyl methacrylate, which are used in the production of polymethyl methacrylate (PMMA) and other polymers.
This compound is unique due to its incorporation of silver, which imparts antimicrobial properties and makes it suitable for specialized applications in medicine and electronics.
Properties
CAS No. |
5651-26-3 |
|---|---|
Molecular Formula |
C3H4AgO2 |
Molecular Weight |
179.93 g/mol |
IUPAC Name |
prop-2-enoic acid;silver |
InChI |
InChI=1S/C3H4O2.Ag/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
InChI Key |
GBUDNGCDDQUCJV-UHFFFAOYSA-N |
SMILES |
C=CC(=O)[O-].[Ag+] |
Canonical SMILES |
C=CC(=O)O.[Ag] |
Key on ui other cas no. |
5651-26-3 |
Related CAS |
79-10-7 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



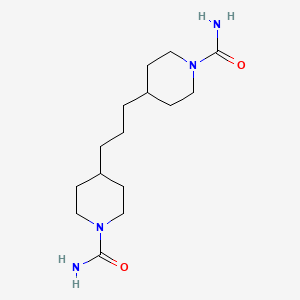
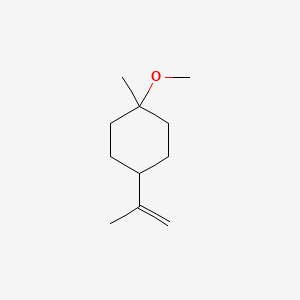
![N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide](/img/structure/B1614882.png)

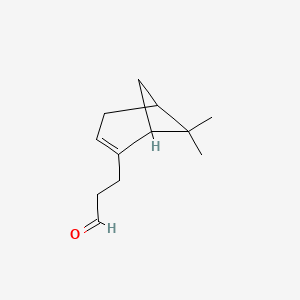
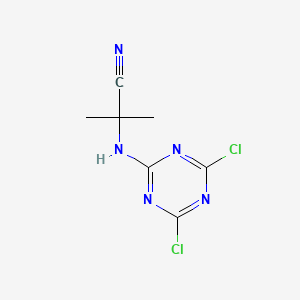

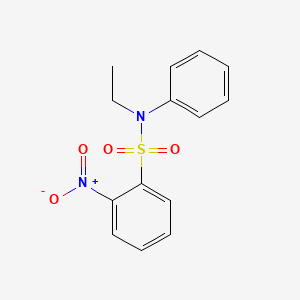
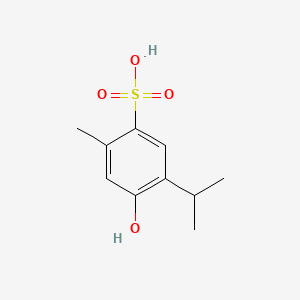
![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)
